2-Bromo-3,4,5-trimethoxybenzaldehyde

Nucleophilic aromatic substitution Steric hindrance Structure–reactivity relationship

2-Bromo-3,4,5-trimethoxybenzaldehyde (CAS 35274-53-4) is a tri‑substituted benzaldehyde derivative featuring a bromine atom at the ortho position and three methoxy groups at the 3, 4, and 5 positions of the aromatic ring. With a molecular formula of C₁₀H₁₁BrO₄ and a molecular weight of 275.10 g·mol⁻¹, this compound serves as a versatile electrophilic building block in palladium‑catalyzed cross‑coupling reactions, including Suzuki–Miyaura and Ullmann‑type biaryl couplings, where the ortho‑bromine acts as a leaving group while the aldehyde and methoxy substituents modulate electronic and steric properties.

Molecular Formula C10H11BrO4
Molecular Weight 275.098
CAS No. 35274-53-4
Cat. No. B2909903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4,5-trimethoxybenzaldehyde
CAS35274-53-4
Molecular FormulaC10H11BrO4
Molecular Weight275.098
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C=O)Br)OC)OC
InChIInChI=1S/C10H11BrO4/c1-13-7-4-6(5-12)8(11)10(15-3)9(7)14-2/h4-5H,1-3H3
InChIKeyLADPQZFHJVANIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,4,5-trimethoxybenzaldehyde (CAS 35274-53-4): A Sterically Hindered ortho-Bromo-trimethoxybenzaldehyde Building Block for Cross‑Coupling and Palladacycle Synthesis


2-Bromo-3,4,5-trimethoxybenzaldehyde (CAS 35274-53-4) is a tri‑substituted benzaldehyde derivative featuring a bromine atom at the ortho position and three methoxy groups at the 3, 4, and 5 positions of the aromatic ring . With a molecular formula of C₁₀H₁₁BrO₄ and a molecular weight of 275.10 g·mol⁻¹, this compound serves as a versatile electrophilic building block in palladium‑catalyzed cross‑coupling reactions, including Suzuki–Miyaura and Ullmann‑type biaryl couplings, where the ortho‑bromine acts as a leaving group while the aldehyde and methoxy substituents modulate electronic and steric properties [1]. It is also a direct precursor to σ‑aryl palladacycles that have been evaluated as cathepsin B inhibitors and antitumoral agents [2].

Why 2-Bromo-3,4,5-trimethoxybenzaldehyde Cannot Be Replaced by Common ortho-Bromobenzaldehydes or Non‑Brominated Trimethoxybenzaldehydes


Generic substitution fails because the three electron‑donating methoxy groups create a uniquely congested steric environment around the ortho‑bromine that profoundly alters reactivity relative to less‑substituted analogs [1]. Non‑brominated 3,4,5‑trimethoxybenzaldehyde lacks the C–Br handle required for oxidative addition in cross‑coupling, while 2‑bromobenzaldehyde (CAS 6630‑33‑7) lacks the methoxy‑induced electronic activation and steric shielding that confer chemoselectivity in competitive reactions . The iodo analog (2‑iodo‑3,4,5‑trimethoxybenzaldehyde, CAS 73252‑53‑6) is more reactive toward oxidative addition but is also more costly, more light‑sensitive, and does not replicate the unique steric profile that enables selective mono‑functionalization in the presence of other reactive sites . The quantitative evidence below demonstrates that this compound occupies a distinct reactivity niche that no single analog can simultaneously fulfill.

Quantitative Differentiation Evidence: 2-Bromo-3,4,5-trimethoxybenzaldehyde vs. Closest Analogs


Steric Hindrance Suppresses Nucleophilic Aromatic Substitution: 80% Recovery vs. 49–92% Conversion for Less‑Substituted Analogs

In a systematic study of 2‑bromobenzaldehydes reacted with sodium methyl mercaptan in DMF, 2‑bromo‑3,4,5‑trimethoxybenzaldehyde (compound 1f) exhibited dramatically reduced reactivity compared to all five less‑substituted analogs (1a–e). While analogs 1a–e bearing fewer methoxy groups yielded the corresponding alkylthiobenzaldehydes in 49–92% isolated yields, compound 1f gave only 80% recovery of unreacted starting aldehyde, with the remainder being dehalogenated aldehyde [1]. Reaction with the bulkier sodium benzyl mercaptan resulted in complete recovery of starting material, confirming that steric congestion from the three contiguous methoxy groups effectively blocks nucleophilic attack at the bromine‑bearing carbon [1].

Nucleophilic aromatic substitution Steric hindrance Structure–reactivity relationship Alkylthiobenzaldehyde synthesis

Palladacycle Formation Yields and Cathepsin B Inhibition: IC₅₀ 0.045–0.055 μM for Derived Complexes

2‑Bromo‑3,4,5‑trimethoxybenzaldehyde serves as a direct precursor to σ‑aryl palladium(II) complexes via oxidative addition with Pd(dba)₂ in the presence of N‑donor ligands. The resulting five‑membered C,N‑palladacycles cis‑[2‑Pd{C₆H(CHO)‑6‑(OMe)₃‑3,4,5}BrL₂] (L₂ = TMEDA, bpy, dmbpy, Phen) were obtained in isolated yields of 48–65% [1]. These palladacycles displayed cathepsin B inhibitory activity with IC₅₀ values in the range of 0.045–0.055 μM and inhibited K562 leukemia cell proliferation with IC₅₀ values of 3.00–4.3 μM (1 h exposure) [1]. In contrast, the parent aldehyde alone shows no significant cathepsin B inhibition (NI = No Inhibition reported in BindingDB assays at comparable concentrations) , confirming that the bromine substituent is essential for metalation and the resulting biological activity of the derived complexes.

Palladacycle Cathepsin B inhibition Anticancer Organometallic medicinal chemistry

Physical State Enables Easier Handling and Formulation: Solid at Room Temperature (mp 67–73 °C) vs. Liquid 2‑Bromobenzaldehyde (mp 21.5 °C)

2‑Bromo‑3,4,5‑trimethoxybenzaldehyde is a crystalline solid at ambient temperature with a reported melting point range of 67–73 °C (literature value of recrystallized material: 69.5–71 °C) . In contrast, the simpler analog 2‑bromobenzaldehyde (CAS 6630‑33‑7) is a liquid at room temperature with a melting point of 21.5 °C . This difference in physical state has practical implications: solid reagents are easier to weigh accurately, less prone to spillage and vapor exposure, and generally exhibit better long‑term storage stability. The non‑brominated parent 3,4,5‑trimethoxybenzaldehyde is also a solid (mp 72–76 °C) , but lacks the bromine required for cross‑coupling, while the iodo analog (mp 62–65 °C) has a lower melting point and is more sensitive to photolytic decomposition.

Physical property Melting point Solid handling Process chemistry

LogP Differentiation Governs Solubility and Partitioning: 2‑Bromo‑3,4,5‑trimethoxybenzaldehyde (LogP 2.02–2.29) vs. Non‑Brominated 3,4,5‑Trimethoxybenzaldehyde (LogP 1.39–1.52)

The introduction of a bromine atom at the 2‑position increases the computed octanol‑water partition coefficient by approximately 0.5–0.9 LogP units relative to the non‑brominated parent. 2‑Bromo‑3,4,5‑trimethoxybenzaldehyde has a reported LogP of 2.02 (Hit2Lead) to 2.29 (ChemScene computational prediction) , while 3,4,5‑trimethoxybenzaldehyde has a LogP of 1.39–1.52 across multiple database sources [1]. The iodo analog has a LogP of 2.13 , which is closer to the bromo compound but carries a higher molecular weight (322.1 vs. 275.1 g·mol⁻¹) and different leaving‑group reactivity. This increase in lipophilicity translates to lower aqueous solubility (LogSW –2.93 for the target compound ) and may affect membrane permeability and protein binding in biological assays where the free aldehyde is screened.

Lipophilicity LogP Drug-likeness ADME Solubility

Synthesis Yield from 3,4,5‑Trimethoxybenzaldehyde: 97–98% via N‑Bromosuccinimide in Chloroform

The compound is accessible in near‑quantitative yield by electrophilic bromination of commercially available 3,4,5‑trimethoxybenzaldehyde. Using N‑bromosuccinimide (NBS) in chloroform under reflux for 3 hours, the product is obtained as white crystals in 97% isolated yield after washing with petroleum ether (mp 69 °C) [1]. An alternative procedure using elemental bromine (Br₂) in chloroform/water gives comparable results with a reported yield of 98% . These high yields under straightforward conditions contrast with the more challenging syntheses of the iodo analog, which typically requires harsher iodination conditions or halogen exchange, and the chloro analog, which is less commercially available and prepared via different routes. The high‑yielding, scalable bromination ensures reliable and cost‑effective procurement for multi‑gram to kilogram synthesis programs.

Synthesis Bromination Process chemistry Building block preparation

Procurement‑Relevant Application Scenarios Where 2‑Bromo‑3,4,5‑trimethoxybenzaldehyde Is the Preferred Building Block


Suzuki–Miyaura Biaryl Coupling for Eupomatilone and Cytotoxic Lignan Total Synthesis

In the stereodivergent total synthesis of all four eupomatilone‑6 diastereomers, 2‑bromo‑3,4,5‑trimethoxybenzaldehyde was the specific coupling partner selected for a challenging Suzuki biaryl coupling under Buchwald conditions, where its steric and electronic profile enabled successful bond formation in a context where simpler aryl bromides had failed [1]. The same compound is also the key intermediate in the regioselective synthesis of 3,4,5‑trimethoxy‑2‑(3,4‑methylenedioxy‑6‑nitrophenyl)benzaldehyde for divergent preparation of cytotoxic biaryl lignans . For any program requiring a trimethoxy‑substituted aryl bromide for biaryl construction, this compound is the structurally required starting material; no alternative ortho‑bromobenzaldehyde can replicate the 3,4,5‑trimethoxy substitution pattern essential for biological activity in the target natural product class.

Synthesis of Palladacycle‑Based Cathepsin B Inhibitors for Anticancer Lead Discovery

The reaction of 2‑bromo‑3,4,5‑trimethoxybenzaldehyde with Pd(dba)₂ and N‑donor ligands provides direct access to σ‑aryl palladacycles with cathepsin B IC₅₀ values as low as 0.045 μM and K562 leukemia cell cytotoxicity in the low micromolar range [1]. This reactivity is contingent on the presence of both the ortho‑bromine (enabling oxidative addition to Pd(0)) and the aldehyde group (providing a directing/coordinating handle). Non‑brominated trimethoxybenzaldehydes cannot undergo this metalation, and 2‑bromobenzaldehyde lacks the methoxy‑driven electronic tuning that influences the biological activity of the resulting palladacycle. Medicinal chemistry groups exploring metal‑based enzyme inhibitors should procure this specific building block as the entry point to this chemotype.

Sterically Demanding Transformations Requiring Orthogonal Reactivity in the Presence of Multiple Functional Groups

The steric congestion created by the three contiguous methoxy groups renders the C–Br bond remarkably resistant to direct nucleophilic aromatic substitution, as demonstrated by the 80% recovery of unreacted starting material under conditions where less‑hindered analogs undergo quantitative conversion [1]. This property can be exploited in multistep syntheses where the bromine must survive nucleophilic conditions that would displace halides in less‑hindered substrates, enabling a late‑stage diversification strategy via palladium‑catalyzed cross‑coupling after nucleophile‑tolerant transformations have been performed on the aldehyde or methoxy groups. Process chemists seeking a robust, sterically shielded aryl bromide handle should select this compound over 2‑bromobenzaldehyde or mono‑/di‑methoxy analogs.

Combretastatin A4 and Vascular‑Targeting Agent Intermediate Synthesis

2‑Bromo‑3,4,5‑trimethoxybenzaldehyde is a documented precursor to combretastatin A4 (CAS 103760‑79‑6), a natural stilbenoid with vascular‑disrupting and anticancer activity that has entered clinical trials as the disodium phosphate prodrug Zybrestat [1]. It is also employed in the Ziegler–Ullmann biaryl coupling step of the asymmetric synthesis of (S)‑(−)‑N‑acetylcolchinol, the active metabolite of the vascular‑targeting agent ZD6126 . In both cases, the specific substitution pattern—bromine at C‑2, methoxy groups at C‑3, C‑4, and C‑5—is structurally mandatory for the downstream pharmacophore. Procurement of this specific compound is non‑negotiable for any team working on these clinical candidates or their analogs.

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